molecular formula C7H3BrF3NO B1523647 1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone CAS No. 886364-47-2

1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone

Cat. No.: B1523647
CAS No.: 886364-47-2
M. Wt: 254 g/mol
InChI Key: ZZWPCTJVPNGEHU-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS: 886364-47-2) is a halogenated trifluoromethyl ketone with the molecular formula C₇H₃BrF₃NO and a molecular weight of 254 g/mol . It is structurally characterized by a pyridine ring substituted with a bromine atom at the 6-position and a trifluoroacetyl group at the 3-position. Its hydrate form (CAS: 1956366-86-1) has a molecular weight of 272.02 g/mol and requires storage under inert conditions at 2–8°C .

Applications
This compound is primarily used as a research chemical in organic synthesis and pharmaceutical development. Its bromopyridine moiety serves as a reactive handle for cross-coupling reactions, while the trifluoroacetyl group enhances electrophilicity, making it a valuable intermediate in medicinal chemistry .

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWPCTJVPNGEHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695103
Record name 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-47-2
Record name 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone typically involves the bromination of pyridine derivatives followed by the introduction of the trifluoroethanone group. One common method involves the reaction of 6-bromopyridine with trifluoroacetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyridines and complex heterocyclic compounds .

Scientific Research Applications

1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroethanone group can form strong hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone 886364-47-2 C₇H₃BrF₃NO 254 Reference compound Intermediate in drug discovery; used in cross-coupling reactions
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone HCl 1588441-22-8 C₇H₄BrClF₃NO 290.4 Bromine at pyridine 5-position; HCl salt Enhanced solubility for biological testing
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 1356086-78-6 C₇H₃ClF₃NO 209.5 Chlorine substituent instead of bromine Lower molecular weight; reduced steric hindrance for nucleophilic reactions
3-(Trifluoromethyl)isonicotinaldehyde 358780-14-0 C₇H₄F₃NO 175.1 Aldehyde group instead of acetyl; no bromine Building block for heterocyclic compounds
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone 1092712-21-4 C₈H₃F₅O 210.1 Difluorophenyl ring instead of pyridine High lipophilicity; potential use in agrochemicals

Key Comparative Insights:

Halogen Substitution Effects: The bromine atom in the parent compound (886364-47-2) enhances reactivity in Suzuki-Miyaura couplings compared to its chlorine analog (1356086-78-6), which is less electronegative and smaller, altering reaction kinetics . The trifluoroacetyl group increases electrophilicity, enabling nucleophilic additions more readily than non-fluorinated analogs (e.g., 3-(Trifluoromethyl)isonicotinaldehyde) .

Physicochemical Properties :

  • The hydrate form (1956366-86-1) has higher molecular weight (272.02 g/mol) due to water inclusion, affecting solubility and stability .
  • Chlorinated analogs (e.g., 1356086-78-6) exhibit lower molecular weights and higher volatility, influencing purification methods .

Biological Relevance: Fluorinated compounds like this compound are favored in drug design due to fluorine’s ability to enhance metabolic stability and membrane permeability . The hydrochloride derivative (1588441-22-8) is optimized for aqueous solubility, making it suitable for in vitro assays .

Research Findings and Industrial Relevance

  • Synthetic Utility: The bromine atom in this compound facilitates palladium-catalyzed couplings, as demonstrated in the synthesis of pyrazole derivatives for coordination complexes .
  • Safety Profile : The compound and its hydrate form carry hazard warnings (H302, H315, H319, H335) due to toxicity risks, necessitating strict handling protocols .
  • Market Availability : Suppliers like GLPBIO and Parchem offer the compound in research quantities (e.g., 25 mg to 5 g), with prices varying by purity (typically >95%) .

Biological Activity

1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethanone is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, featuring a brominated pyridine and trifluoroethanone moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H5BrF3NO
  • Molecular Weight : 272.02 g/mol
  • CAS Number : 1956366-86-1

Biological Activity Overview

The biological activity of this compound has been characterized through various studies that evaluate its effects on different biological targets.

Pharmacological Properties

  • CYP Enzyme Inhibition :
    • The compound has been identified as a CYP1A2 inhibitor , which may affect drug metabolism and interactions in vivo .
    • It shows no significant inhibition on other CYP enzymes such as CYP2C19, CYP2C9, CYP2D6, and CYP3A4 .
  • BBB Permeability :
    • This compound is classified as a Blood-Brain Barrier (BBB) permeant , indicating potential neuropharmacological applications .
  • Skin Permeation :
    • The Log Kp (skin permeation) value is reported at -6.4 cm/s, suggesting limited dermal absorption but potential for systemic effects if applied topically .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, its interaction with cytochrome P450 enzymes suggests a role in metabolic pathways that could influence the pharmacokinetics of co-administered drugs.

Case Study 1: Anticancer Activity

In a study evaluating various pyridine derivatives for anticancer properties, this compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 2: Neuroprotective Effects

Research exploring neuroprotective agents highlighted the compound's ability to mitigate oxidative stress in neuronal cells. This effect was linked to its ability to modulate the expression of antioxidant enzymes.

Data Summary Table

PropertyValue
Molecular FormulaC7H5BrF3NO
Molecular Weight272.02 g/mol
CAS Number1956366-86-1
CYP1A2 InhibitionYes
BBB PermeabilityYes
Log Kp (skin permeation)-6.4 cm/s

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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